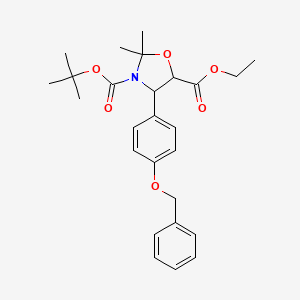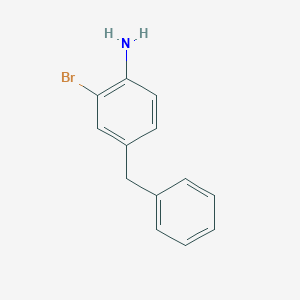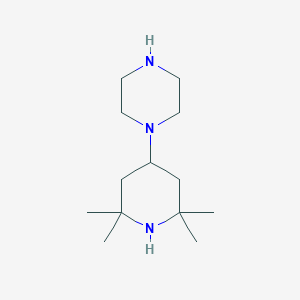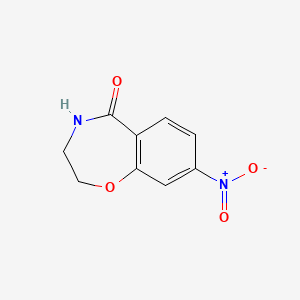
9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one typically involves the reaction of appropriate indole derivatives with nitrosating agents. One common method includes the use of nitrosyl chloride (NOCl) or sodium nitrite (NaNO2) in acidic conditions to introduce the nitroso group into the indole ring. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods
While specific industrial production methods for 3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-nitro-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one.
Reduction: Formation of 3-amino-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound can also undergo redox reactions, influencing cellular oxidative stress pathways and potentially leading to apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-nitro-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one: Similar structure but with a nitro group instead of a nitroso group.
3-amino-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one: Similar structure but with an amino group instead of a nitroso group.
1,9-dihydro-2H-pyrido[2,3-b]indol-2-one: Lacks the nitroso group, serving as a precursor for various derivatives.
Uniqueness
3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
79515-54-1 |
|---|---|
分子式 |
C11H7N3O2 |
分子量 |
213.19 g/mol |
IUPAC名 |
3-nitroso-1,9-dihydropyrido[2,3-b]indol-2-one |
InChI |
InChI=1S/C11H7N3O2/c15-11-9(14-16)5-7-6-3-1-2-4-8(6)12-10(7)13-11/h1-5H,(H2,12,13,15) |
InChIキー |
SOHXBFNBFOAFCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC(=O)C(=C3)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)

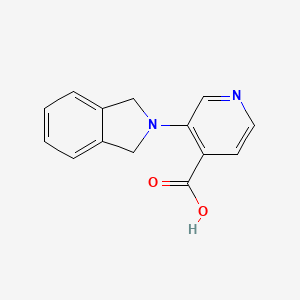
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)
